![molecular formula C23H21N3O3S B2919070 2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1040668-15-2](/img/structure/B2919070.png)
2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide
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Description
2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality 2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiproliferative Activity
New functionalized pyridine linked thiazole derivatives have been synthesized, demonstrating promising anticancer activity against various cancer cell lines, including liver carcinoma and breast cancer. These compounds were evaluated for their cytotoxic properties, with some showing significant potential compared to known chemotherapeutic agents, providing insights into the design of new anticancer therapies (Alaa M. Alqahtani & A. Bayazeed, 2020).
Novel Diastereoselective Synthesis
Highly diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids, starting from benzo[d]thiazol-2-ylphenol, has been explored. These compounds were evaluated for their antimicrobial activities, revealing moderate activities against a range of bacterial strains and providing a basis for the development of new antimicrobial agents (Maryam Alborz et al., 2018).
Antimicrobial and Hemolytic Activity
The synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives and their evaluation for antimicrobial and hemolytic activities have been reported. These studies contribute to the understanding of structure-activity relationships and the potential for developing new antimicrobial agents with reduced toxicity (Samreen Gul et al., 2017).
Thiazolopyrimidine Derivatives
The design, synthesis, and pharmacological evaluation of thiazolopyrimidine derivatives have been conducted, focusing on their antinociceptive and anti-inflammatory properties. These studies offer valuable insights into the development of new analgesic and anti-inflammatory drugs, highlighting the therapeutic potential of thiazolopyrimidine scaffolds (T. Selvam et al., 2012).
Thienopyrimidine Linked Rhodanine Derivatives
A series of thienopyrimidine tagged rhodanine derivatives were synthesized and evaluated for their in vitro antimicrobial activity. This research contributes to the discovery of novel compounds with significant antibacterial potency, offering new avenues for antimicrobial drug development (Nagaraju Kerru et al., 2019).
properties
IUPAC Name |
2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c27-21(24-15-9-11-18(12-10-15)29-17-5-2-1-3-6-17)13-16-14-30-23-25-20-8-4-7-19(20)22(28)26(16)23/h1-3,5-6,9-12,16H,4,7-8,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPBRWDOWRJQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide |
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